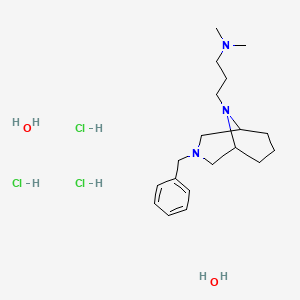![molecular formula C19H22Cl2N2O B13746166 2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide CAS No. 13196-59-3](/img/structure/B13746166.png)
2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide is a compound known for its significant applications in medicinal chemistry, particularly as a histone deacetylase (HDAC) inhibitor. This compound has shown potential in the treatment of various cancers due to its ability to inhibit HDAC enzymes, which play a crucial role in the regulation of gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide typically involves the reaction of bis(2-chloroethyl)amine with appropriate aromatic compounds under controlled conditions. One common method includes the reaction of bis(2-chloroethyl)amine hydrochloride with 3-methyl-4-nitrobenzoyl chloride, followed by reduction and acylation steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as thiols, amines, and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its HDAC inhibitory activity.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The compound exerts its effects primarily through the inhibition of HDAC enzymes. By inhibiting these enzymes, it prevents the deacetylation of histones, leading to an open chromatin structure and increased gene expression. This mechanism is particularly effective in inducing apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another nitrogen mustard compound used in chemotherapy.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Melphalan: An alkylating agent used in the treatment of multiple myeloma.
Uniqueness
2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide is unique due to its dual functionality as both an alkylating agent and an HDAC inhibitor. This dual action enhances its therapeutic potential, making it a promising candidate for cancer treatment .
Properties
CAS No. |
13196-59-3 |
|---|---|
Molecular Formula |
C19H22Cl2N2O |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
2-[4-[bis(2-chloroethyl)amino]-3-methylphenyl]-2-phenylacetamide |
InChI |
InChI=1S/C19H22Cl2N2O/c1-14-13-16(7-8-17(14)23(11-9-20)12-10-21)18(19(22)24)15-5-3-2-4-6-15/h2-8,13,18H,9-12H2,1H3,(H2,22,24) |
InChI Key |
NBZLSXHOKTZTCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CC=C2)C(=O)N)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


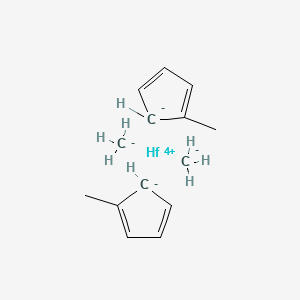
![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)
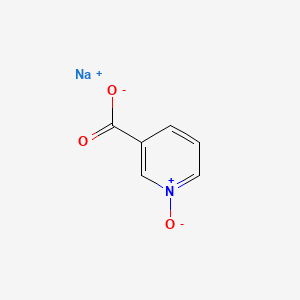

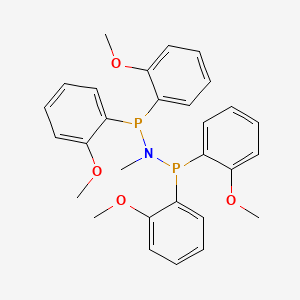

![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)
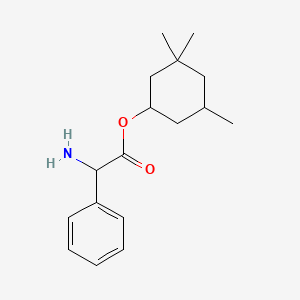
![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
